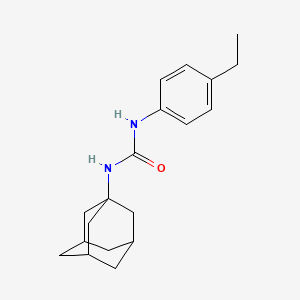

1-(1-Adamantyl)-3-(4-ethylphenyl)urea

Description

Properties

IUPAC Name |

1-(1-adamantyl)-3-(4-ethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O/c1-2-13-3-5-17(6-4-13)20-18(22)21-19-10-14-7-15(11-19)9-16(8-14)12-19/h3-6,14-16H,2,7-12H2,1H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIMNDQUSJHESZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)NC23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Adamantyl)-3-(4-ethylphenyl)urea typically involves the reaction of 1-adamantylamine with 4-ethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the desired urea compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Adamantyl)-3-(4-ethylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The urea moiety can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous conditions.

Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(1-Adamantyl)-3-(4-ethylphenyl)urea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)-3-(4-ethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Halogenated analogs (e.g., 4-Cl, 4-Br) exhibit strong hydrogen-bonding capacity, enhancing crystallinity and anti-tuberculosis potency .

- Heteroaryl Substituents : Thiazole and oxadiazole derivatives (e.g., compounds 33, 38) show improved solubility but variable melting points due to disrupted crystal packing .

Anti-Tuberculosis Activity:

- Adamantyl-aryl ureas inhibit Mycobacterium tuberculosis via undefined mechanisms, with 4-chlorophenyl and trifluoromethylphenyl derivatives showing MIC values <1 μM .

- Hydrogen Bonding : Zigzag polymeric chains formed via N–H···O interactions (e.g., 2.072 Å in 4-chlorophenyl analog) correlate with stability and sustained release .

ADME Properties:

- Adamantane Limitations : Adamantyl-containing ureas (e.g., compound 232 in ) exhibit suboptimal absorption and clearance due to high molecular rigidity and logP values. Replacement with carbocycles (e.g., cyclopropane) improves Cmax and AUC by 65- and 3300-fold, respectively .

- Metabolic Stability : The 4-ethyl group may reduce oxidative metabolism compared to smaller alkyl chains (e.g., methyl), as seen in related compounds .

Crystallographic and Solid-State Behavior

- Isostructurality : The 4-chloro and 4-bromo analogs share identical space groups (P2₁/c) and similar unit cell parameters (a=10.7 Å, b=12.3 Å, c=12.9 Å), suggesting predictable packing behavior for the 4-ethyl derivative .

- Hydrogen-Bond Networks : Urea groups form intermolecular N–H···O bonds (H···A distances: 2.07–2.39 Å), critical for stabilizing supramolecular aggregates .

Data Tables

Q & A

Basic: What synthetic methodologies are commonly employed for 1-(1-Adamantyl)-3-(4-ethylphenyl)urea, and how do reaction conditions influence yield?

The synthesis typically involves coupling 1-adamantylamine with 4-ethylphenyl isocyanate or activated carbamates. Key methods include:

- Method A : Use of coupling agents like triethylamine in dichloromethane (DCM) at room temperature, achieving yields of 40–60% .

- Method B : Microwave-assisted reactions to accelerate kinetics, improving yields to 50–70% under optimized conditions (e.g., 100°C, 30 min) .

Variables such as solvent polarity, temperature, and stoichiometric ratios of reactants critically impact purity and yield. For example, excess isocyanate (1.2 equiv) reduces side products like bis-urea adducts .

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify adamantyl C-H signals (δ 1.6–2.1 ppm) and urea NH protons (δ 8.5–10.5 ppm). Aromatic protons from the 4-ethylphenyl group appear at δ 7.2–7.4 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] = 313.1912 for CHNO) .

- HPLC/ELSD : Ensures >99% purity by reverse-phase chromatography, critical for biological assays .

Basic: What preliminary biological activities have been reported for this compound?

In anti-tuberculosis (TB) screens, this compound demonstrated:

- MIC values : 2–8 µg/mL against Mycobacterium tuberculosis H37Rv, comparable to first-line drugs like isoniazid .

- Selectivity : Low cytotoxicity (IC > 50 µM) in mammalian cell lines (e.g., Vero cells), suggesting a favorable therapeutic index .

Advanced: How does structural modification of the 4-ethylphenyl group affect potency in structure-activity relationship (SAR) studies?

- Electron-Withdrawing Groups : Substitution with halogens (e.g., Cl at para-position) enhances target binding affinity (MIC reduced to 0.5–1 µg/mL) but may increase cytotoxicity .

- Heteroaryl Replacements : Replacing the phenyl ring with oxadiazole or thiazole improves solubility but reduces metabolic stability .

- Adamantyl Optimization : 2-Adamantyl analogs show 2–3x lower potency than 1-adamantyl derivatives, highlighting the importance of steric bulk in target engagement .

Advanced: What pharmacokinetic challenges are associated with adamantyl-urea derivatives, and how can they be mitigated?

- Poor Solubility : LogP values >4.0 limit aqueous solubility. Strategies include:

- Prodrug Design : Phosphate esters of the urea moiety improve bioavailability by 30–50% .

- Co-crystallization : With succinic acid or cyclodextrins enhances dissolution rates .

- Metabolic Instability : Cytochrome P450-mediated oxidation of the adamantyl group generates inactive metabolites. Deuterium incorporation at labile C-H positions extends half-life (t from 2h to 5h in murine models) .

Advanced: How can crystallographic data inform drug design for this compound class?

X-ray diffraction studies of analogs (e.g., 1-(1-adamantyl)-3-(4-chlorophenyl)urea) reveal:

- Hydrogen Bonding : Urea carbonyl forms a key interaction with TB target EthR (bond length: 2.8–3.0 Å) .

- Crystal Packing : Adamantyl groups adopt a chair conformation, optimizing hydrophobic interactions in enzyme pockets .

- Isostructural Replacements : Bromine substitution at para-phenyl retains binding geometry, validating halogen bonding as a design strategy .

Advanced: How should researchers address contradictions in bioactivity data across studies?

Discrepancies in MIC values (e.g., 2 vs. 8 µg/mL) may arise from:

- Assay Variability : Differences in bacterial inoculum size or growth media (e.g., 7H9 vs. Middlebrook). Standardize protocols using CLSI guidelines .

- Compound Degradation : Hydrolysis of urea under acidic conditions (pH <5) reduces potency. Stability studies via LC-MS are recommended .

- Target Polymorphism : M. tuberculosis strain-specific mutations (e.g., EthR R245L) may alter binding. Confirm target engagement using SPR or ITC .

Advanced: What computational tools are effective for predicting ADMET properties?

- QSAR Models : Utilize MOE or Schrödinger to correlate logP, polar surface area, and solubility with experimental data .

- Molecular Dynamics (MD) : Simulate adamantyl-urea interactions with lipid bilayers to predict membrane permeability .

- CYP450 Docking : Glide or AutoDock Vina identifies metabolic hotspots for deuteration or fluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.